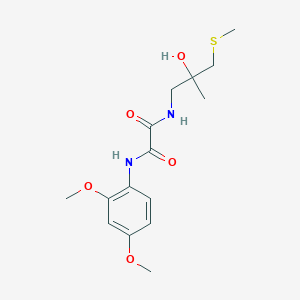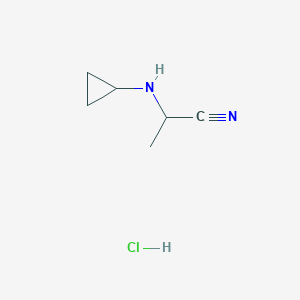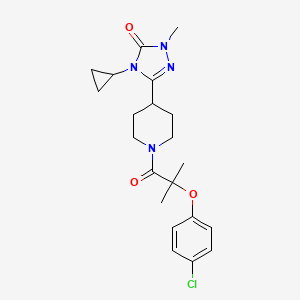![molecular formula C27H24ClF3N6O4S2 B2525852 N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 393875-15-5](/img/structure/B2525852.png)
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H24ClF3N6O4S2 and its molecular weight is 653.09. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Addition and Cycloaddition Reactions
This compound exhibits remarkable reactivity in oxidative and cycloaddition reactions, underscoring its potential in synthetic chemistry. Studies by Shainyan et al. (2017) have demonstrated its utility in producing novel chemical structures through intricate reaction pathways. These reactions not only expand the synthetic toolbox of chemists but also pave the way for creating diverse molecules with potential applications in various fields, including materials science and pharmaceuticals (Shainyan, Astakhova, Ganin, Moskalik, & Sterkhova, 2017).
Photodegradation Studies
Photodegradation research, as conducted by Zhou and Moore (1994), provides crucial insights into the environmental fate and stability of this compound. Understanding its photodegradation pathways is vital for assessing its persistence in the environment and potential ecotoxicological impacts. This research is particularly relevant for compounds used in agricultural and industrial applications, where their stability under sunlight exposure is a critical factor (Zhou & Moore, 1994).
Insecticidal Properties
The compound has been identified for its potent insecticidal activity, particularly against lepidopterous pests. Research by Tohnishi et al. (2005) highlights its unique chemical structure that contributes to its high efficacy in pest management. This discovery is significant for developing novel insecticides with specific action modes, offering alternatives to existing compounds and contributing to integrated pest management strategies (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Synthesis and Evaluation for Antitubercular Activity
Dighe et al. (2012) have synthesized derivatives of this compound and evaluated their potential for antitubercular activity. This research underscores the importance of chemical synthesis in discovering new therapeutic agents. Antitubercular compounds are critically needed to combat the global health challenge posed by tuberculosis, especially in the face of rising drug resistance. The synthesis and evaluation of such compounds are vital steps in the drug discovery process (Dighe, Mahajan, Maste, & Bhat, 2012).
Eigenschaften
IUPAC Name |
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClF3N6O4S2/c1-36(2)43(40,41)20-11-8-17(9-12-20)25(39)32-15-23-34-35-26(37(23)19-6-4-3-5-7-19)42-16-24(38)33-22-14-18(27(29,30)31)10-13-21(22)28/h3-14H,15-16H2,1-2H3,(H,32,39)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFXRULMBZKXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClF3N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2525769.png)

![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2525777.png)


![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2525788.png)
![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)